molecular formula C16H23NO4 B169434 Boc-2,6-Dimethyl-L-Phenylalanine CAS No. 126312-57-0

Boc-2,6-Dimethyl-L-Phenylalanine

Cat. No. B169434
M. Wt: 293.36 g/mol
InChI Key: KJGYCJMJZYLARL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-2,6-Dimethyl-L-Phenylalanine is a derivative of phenylalanine . It is also known as Boc-Phe(2,6-Me2)-OH and L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl- .


Synthesis Analysis

The synthesis of Boc-2,6-Dimethyl-L-Phenylalanine involves the reaction of N-Boc-20,60-dimethyl-L-tyrosine methyl ester with phenyltriflimide and triethylamine . This method features mild reaction conditions and high chemical yields .


Molecular Structure Analysis

The molecular formula of Boc-2,6-Dimethyl-L-Phenylalanine is C21H24O4 . It is a derivative of phenylalanine, which is an amino acid with the formula C9H11NO2 .


Chemical Reactions Analysis

The Boc group in Boc-2,6-Dimethyl-L-Phenylalanine is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Synthesis and Modification

  • Boc-2,6-Dimethyl-L-Phenylalanine has been utilized in the synthesis of amino acid libraries with varied functionalities. Illuminati et al. (2022) describe the synthesis of NH-Boc-protected L-phenylalanines with methyl groups at positions 2 and 6, using a Pd-catalyzed C-H dimethylation method. This approach allows for the alteration of electronic and steric properties by adding different groups (Illuminati et al., 2022).

Peptide Synthesis

  • The compound has been incorporated into peptide sequences for various purposes. Cushman and Lee (1992) prepared t-BOC-p-Dimethylphoshonomethyl-L-phenylalanine and incorporated it into an angiotensin I analog (Cushman & Lee, 1992).
  • Crich and Banerjee (2007) synthesized erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation in peptide synthesis. Their method was applied successfully in synthesizing complex peptides (Crich & Banerjee, 2007).

Large-Scale Synthesis

  • Cai, Breslin, and He (2005) described a method for large-scale synthesis of 4′-carboxamido N-Boc-2′,6′-dimethyl-L-phenylalanines. This method is characterized by mild reaction conditions and high chemical yields (Cai, Breslin & He, 2005).

Radioiodination and Imaging

  • Wilbur et al. (1993) investigated the preparation of a radioiodinated phenylalanine derivative for peptide synthesis. They successfully synthesized N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester for this purpose (Wilbur et al., 1993).

Conformational Studies

  • Peggion et al. (1974) conducted circular dichroism studies on BOC-(Phe)n-OMe oligomers, including phenylalanine, to investigate their conformations in different solvents (Peggion et al., 1974).

Biomedical Research

  • Kumar et al. (2012) polymerized Boc-L-phenylalanine methacryloyloxyethyl ester to create cationic polymers for potential use in RNA delivery, demonstrating the utility of Boc-2,6-Dimethyl-L-Phenylalanine derivatives in biomedical research (Kumar et al., 2012).

Future Directions

The use of Boc-2,6-Dimethyl-L-Phenylalanine in the development of highly selective and potent opioid receptor agonists and antagonists is a promising area of research . The bioisosteric replacement of the phenolic OH in non-peptide cyclazocine opiate analogues with carboxamido has displayed comparable OR binding affinities and bioactivities .

properties

IUPAC Name

(2S)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGYCJMJZYLARL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2,6-Dimethyl-L-Phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-2,6-Dimethyl-L-Phenylalanine
Reactant of Route 2
Reactant of Route 2
Boc-2,6-Dimethyl-L-Phenylalanine
Reactant of Route 3
Reactant of Route 3
Boc-2,6-Dimethyl-L-Phenylalanine
Reactant of Route 4
Boc-2,6-Dimethyl-L-Phenylalanine
Reactant of Route 5
Reactant of Route 5
Boc-2,6-Dimethyl-L-Phenylalanine
Reactant of Route 6
Boc-2,6-Dimethyl-L-Phenylalanine

Citations

For This Compound
2
Citations
D Illuminati, A Fantinati, T De Ventura… - The Journal of …, 2022 - ACS Publications
The synthesis of a small library of NH-Boc- or NH-Fmoc-protected l-phenylalanines carrying methyl groups at positions 2 and 6 and diverse functionalities at position 4 has been …
Number of citations: 1 pubs.acs.org
C Cai, HJ Breslin, W He - Tetrahedron, 2005 - Elsevier
A large-scale synthesis of a series of 4′-carboxamido N-Boc-2′,6′-dimethyl-l-phenylalanines is described. This method features mild reaction conditions and high chemical yields …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.